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Oct3A protein

Cat. No.: B1177917
CAS No.: 149086-18-0
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Description

The Oct3A protein, one of the isoforms encoded by the POU5F1 gene (also historically known as Oct-3/4), is a master transcriptional regulator critical for maintaining pluripotency and self-renewal in embryonic stem cells (ESCs) . This protein belongs to the POU family of transcription factors, characterized by a bipartite DNA-binding domain that recognizes an octamer motif, enabling it to control a vast network of target genes . Its precise expression level is essential for cell fate decisions; downregulation promotes differentiation into trophectoderm, while overexpression drives differentiation into primitive endoderm and mesoderm . In research, Oct3A is indispensable for the generation of induced pluripotent stem cells (iPSCs), often used in combination with other factors like SOX2, KLF4, and c-MYC to reprogram somatic cells . Beyond developmental biology, Oct3A is a significant marker and functional protein in oncogenesis. Its reactivation has been detected in various human somatic tumors, including breast, prostate, and esophageal cancers, where it is thought to contribute to the self-renewal, survival, and drug resistance of tumor-initiating cells (TICs) . The stability and activity of the this compound are regulated by post-translational modifications, including phosphorylation, ubiquitination, and SUMOylation, offering additional layers of control for experimental investigations . This recombinant protein is an essential tool for scientists studying the molecular mechanisms of pluripotency, cellular reprogramming, cancer stem cell biology, and early embryonic development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149086-18-0

Molecular Formula

C32H22O2

Synonyms

Oct3A protein

Origin of Product

United States

Ii. Genomic Organization and Transcriptional Regulation of Oct3a Protein

POU5F1 Gene Locus and Genomic Architecture Encoding Oct3A Protein

The human POU5F1 gene is situated on the short arm of chromosome 6 at position 21.33. wikipedia.orgcancerindex.org The gene itself is composed of multiple exons, and its transcription gives rise to various protein isoforms through alternative splicing. nih.govnih.gov In addition to the functional gene, several pseudogenes of POU5F1 have been identified on chromosomes 1, 3, 8, 10, and 12. nih.govgenecards.orguniprot.org Notably, some of these pseudogenes, particularly those on chromosomes 8 and 10, are transcribed in cancerous tissues and may play a role in regulating the activity of the primary POU5F1 gene in carcinogenesis. genecards.orguniprot.org

Transcriptional Variants and Alternative Splicing Mechanisms Generating Oct3A and Related Isoforms

Alternative splicing of the POU5F1 gene transcript results in the generation of multiple mRNA variants, leading to different protein isoforms. cancerindex.orgnih.gov The primary and most studied isoforms are Oct3A (also known as Oct4A) and Oct3B (Oct4B). nih.govspandidos-publications.com

Oct3A and Oct3B exhibit distinct structural and functional characteristics stemming from the differential inclusion of exons during the splicing process. researchgate.net Oct3A is considered the canonical form responsible for the pluripotency-maintaining functions attributed to Oct4. spandidos-publications.com

FeatureOct3A (Oct4A)Oct3B (Oct4B)
Protein Size 360 amino acids nih.govCan translate into proteins of 265, 190, and 164 amino acids nih.gov
Exon Composition Includes exon 1, resulting in a unique N-terminal domain nih.govLacks exon 1 nih.gov
Subcellular Localization Primarily nuclear nih.govresearchgate.netPredominantly cytoplasmic nih.govresearchgate.net
Primary Function Transcription factor maintaining pluripotency and self-renewal nih.govRole is less defined, may be involved in cellular stress responses nih.gov

The functional differences between Oct3A and other isoforms, particularly Oct3B, are significant. Oct3A, localized in the nucleus, acts as a master transcriptional regulator, controlling the expression of genes essential for embryonic development and stem cell pluripotency. nih.govuniprot.org In contrast, the cytoplasmic localization of Oct3B precludes it from having a direct role as a transcription factor in the same manner as Oct3A. nih.govnih.gov Research suggests that Oct3B is not capable of sustaining the self-renewal of embryonic stem cells. nih.gov Instead, it may have functions related to cellular responses to stress. nih.gov The presence of different isoforms with distinct localizations and functions underscores the complexity of POU5F1 regulation and its diverse cellular roles.

Cis-Regulatory Elements Governing this compound Gene Expression

The precise expression of the POU5F1 gene is governed by several cis-regulatory elements, which are non-coding DNA sequences that regulate the transcription of nearby genes. youtube.com Key among these are the distal and proximal enhancers. nih.govnih.gov These enhancers act in a stage-dependent manner to control POU5F1 expression. nih.gov In naïve pluripotent stem cells, the distal enhancer is primarily active, while in primed pluripotent cells, control shifts to the proximal enhancer. nih.gov In addition to these well-characterized enhancers, high-throughput screening methods have identified numerous other potential cis-regulatory elements within the broader POU5F1 locus that can influence its expression. nih.govmdpi.com

Trans-Acting Factors Modulating this compound Gene Transcription

Trans-acting factors are proteins, typically transcription factors, that bind to cis-regulatory elements to control gene expression. mdpi.com The regulation of POU5F1 transcription involves a core network of transcription factors that are themselves hallmarks of pluripotency. semanticscholar.orgmdpi.com

Key trans-acting factors for POU5F1 expression include:

SOX2: This transcription factor forms a heterodimer with Oct4, and together they bind to DNA to regulate the expression of target genes involved in maintaining pluripotency. wikipedia.orguniprot.org

NANOG: Another critical pluripotency factor, NANOG, participates in a regulatory loop with Oct4 and SOX2, where they mutually regulate each other's expression to sustain the undifferentiated state. plos.orgresearchgate.net

KLF4 and MYC: These factors are also part of the broader network of transcription factors that can induce and maintain pluripotency, and they interact with the regulatory circuitry of POU5F1. semanticscholar.orgmdpi.com

The interplay between these and other trans-acting factors ensures the precise and context-dependent expression of Oct3A.

Iii. Molecular Architecture and Interacting Partners of Oct3a Protein

Structural Domains and Motifs Critical for Oct3A Protein Function

The functionality of Oct3A is dictated by several distinct structural domains and motifs, each contributing to its ability to bind DNA and modulate transcription. These include the hallmark POU domain, a transactivation domain at the N-terminus, and a flexible linker peptide.

The defining feature of Oct3A and other POU transcription factors is the highly conserved, 160-amino-acid POU domain. oup.com This domain is a bipartite DNA-binding structure composed of two distinct subdomains: an N-terminal POU-specific domain (POUs) of about 75 amino acids and a C-terminal POU homeodomain (POUh) of 60 amino acids. oup.comnih.gov Both the POUs and POUh are helix-turn-helix motifs that work in concert to recognize and bind specific DNA sequences. oup.com This bipartite arrangement is crucial for the high-affinity and specific binding to its target DNA sequences. nih.gov

Domain ComponentApproximate Length (Amino Acids)Key Feature
POU-Specific Domain (POUs) 74–82N-terminal helix-turn-helix motif
POU Homeodomain (POUh) 60C-terminal helix-turn-helix motif

Located at the N-terminus of the protein, outside the POU domain, is a region that functions as a transactivation domain. oup.com This domain is characterized by a high content of proline residues. oup.com Studies have demonstrated that when this N-terminal region is fused to a heterologous DNA-binding domain, it can effectively activate transcription from a reporter gene. oup.com This confirms that the N-terminal portion of Oct3A contains a potent transcription-activating function, essential for its role in initiating the expression of its target genes. oup.comnih.gov

The POUs and POUh subdomains are connected by a flexible linker peptide, which can range from 15 to 27 amino acids in length. oup.com This linker is not merely a passive spacer; it plays a critical role in the DNA-binding process. The flexibility of the linker allows the two DNA-binding subdomains to adopt various orientations relative to each other, enabling them to bind to DNA target sites with different spacings and arrangements of their respective recognition half-sites. nih.gov Studies on the related N-Oct3 protein have shown that conformational changes occur within this linker peptide upon binding to DNA, highlighting its dynamic role in facilitating the interaction between the protein and its DNA target. nih.gov This inherent flexibility is crucial for the protein's ability to recognize a diverse set of DNA sequences beyond the canonical octamer motif.

Nucleic Acid Binding Specificity and Mechanisms of this compound

Oct3A's primary function is to act as a sequence-specific DNA-binding protein that regulates transcription. Its binding specificity is centered around the octamer motif, but it also extends to a range of non-canonical sequences, broadening its regulatory influence.

The canonical DNA target for Oct3A is the eight-base-pair sequence known as the octamer motif: 5'-ATGCAAAT-3'. nih.govoup.comnih.gov This motif is found in the promoter and enhancer regions of a wide variety of genes that are either expressed ubiquitously or in a cell-type-specific manner. nih.govnih.gov Both the POUs and POUh subdomains make specific contacts with the DNA bases within and flanking this motif. The POUh domain recognizes the 3' end of the motif, while the POUs domain binds to the 5' end, demonstrating a cooperative binding mechanism that ensures high specificity for the target sequence. oup.comnih.gov

Motif NameDNA SequenceBound By
Octamer Motif 5'-ATGCAAAT-3'Oct3A POU Domain

In addition to the canonical octamer motif, Oct3A can bind to a range of related, or "non-canonical," DNA sequences. nih.gov This promiscuity is a key feature of POU proteins and is facilitated by the flexible linker connecting the POUs and POUh domains. For instance, the neuronal POU protein N-Oct3 has been shown to bind to an octamer-like sequence (AAATAATGC) where the typical subsites are spaced by one nucleotide and are in a switched orientation compared to the consensus octamer. nih.gov Furthermore, chromatin immunoprecipitation-sequencing (ChIP-seq) studies have identified a broader consensus binding sequence for Oct4 (an alternative name for Oct3A) as TTTkswTw (where k=T/G, s=C/G, w=A/T), which is AT-rich like the classic octamer motif but distinct from it. nih.gov This ability to recognize a wider array of sequences significantly expands the repertoire of genes that can be regulated by Oct3A. nih.gov

Role of DNA Bending in this compound-DNA Interactions

The interaction between the this compound, also known as Oct4, and its DNA targets is a nuanced process that involves significant conformational changes in the DNA structure, most notably DNA bending. This structural alteration is not merely a passive consequence of protein binding but an active mechanism that facilitates the specific recognition and regulation of target genes. The bipartite DNA-binding domain of Oct3A, consisting of the POU-specific (POUS) and POU-homeodomain (POUHD) connected by a flexible linker, is instrumental in this process. nih.govresearchgate.net

Computational studies have shown that upon forming a complex with its partner protein Sox2, Oct3A induces significant bending in the enhancer DNA. rsc.org While Sox2 is known to drive the DNA into an A-form conformation, Oct3A preferentially shapes the DNA into a B-like conformation. rsc.org This differential influence on DNA shape highlights the cooperative and intricate nature of transcription factor complexes in modulating DNA architecture. The binding of the Oct3A/Sox2 heterodimer to DNA occurs at specific sequences, with Oct3A recognizing ATGC(A/T)AAT and Sox2 binding to C(T/A)TTGTT. nih.gov The flexibility of AT-rich sequences is thought to facilitate the bending required for stable complex formation. nih.gov

Furthermore, the RK motif within the POUHD of Oct3A is crucial for recognizing the narrowed minor groove of the DNA, an interaction essential for stable Oct3A-DNA association. oup.com The dynamic interplay between this motif and the linker segment that connects the two DNA-binding domains dictates the efficiency of DNA recognition. oup.com Disruptions in this motif have been shown to impair DNA binding affinity and the subsequent transactivation of target genes. oup.comresearchgate.net This intricate recognition process, involving both major and minor groove interactions, underscores the importance of DNA bendability for the proper seating of the this compound and the execution of its transcriptional functions.

Protein-Protein Interaction Networks of this compound

The functional capacity of Oct3A extends far beyond its direct interaction with DNA and is critically dependent on a vast and dynamic network of protein-protein interactions. Affinity purification followed by mass spectrometry has revealed that Oct3A is the hub of a complex interactome comprising hundreds of proteins in embryonic stem cells (ESCs). northwestern.edued.ac.uknih.govnih.gov This network includes other key transcription factors, chromatin-modifying complexes, and components of various signaling pathways, collectively orchestrating the transcriptional programs that maintain pluripotency and self-renewal.

Iterative purification of Oct3A and its primary partners has led to the identification of an interactome of 166 proteins. northwestern.edued.ac.uk These interacting partners are not static; the composition of Oct3A-containing complexes can change, allowing for a rapid and reversible response to extracellular signals that regulate pluripotency. plathlab.org The network is highly interconnected, with many of Oct3A's partners also being transcriptionally regulated by Oct3A itself or other core pluripotency factors like Nanog and Sox2. nih.govnih.gov This creates intricate feedback loops that stabilize the pluripotent state. The functional significance of this network is underscored by the finding that many of Oct3A's partners are essential for early embryonic development. nih.gov

The Oct3A-centered network also shows significant links to fundamental cellular machinery, including the basal transcription apparatus and components of key signaling pathways such as TGF-β, Notch, and Wnt. northwestern.edued.ac.uknih.gov This integration allows for the coordination of pluripotency with developmental cues. For instance, a competitive protein interaction network involving Oct3A, Nanog, Tcf3, and β-catenin has been proposed to buffer Oct3A levels, which are critical for maintaining the balance between self-renewal and differentiation. embopress.org

Table 1: Selected Interacting Partners of this compound

Protein/Complex Function/Role in Pluripotency Reference(s)
Sox2 Core pluripotency transcription factor; forms heterodimer with Oct3A to regulate target genes. rsc.orgnih.govpnas.org
Nanog Core pluripotency transcription factor; cooperates with Oct3A and Sox2. nih.govembopress.orgbiorxiv.org
Sall4 Zinc-finger transcription factor; stabilizes ESC self-renewal; activates Oct3A expression. northwestern.edued.ac.uknih.govnih.gov
NuRD Complex Nucleosome remodeling and deacetylase complex; involved in transcriptional repression. nih.govresearchgate.netresearchgate.net
p300/CBP Histone acetyltransferases; recruited by Oct3A/Sox2 to activate gene expression. nih.govpreprints.org
Mediator Complex Multi-subunit coactivator; facilitates communication between transcription factors and RNA polymerase II. nih.gov
Wwp2 E3 ubiquitin ligase; negatively regulates this compound levels. nih.govnih.gov
Parp1 Poly(ADP-ribose) polymerase; involved in DNA repair and chromatin regulation. nih.gov
β-catenin Key component of the Wnt signaling pathway; interacts with Oct3A. nih.govembopress.org
Esrrb Orphan nuclear receptor; associated with the basal transcription machinery. northwestern.edued.ac.uk

Identification of Co-Regulators and Transcriptional Complexes Involving this compound

At the heart of the Oct3A interaction network are its partnerships with other master transcription factors and large multi-protein complexes that regulate chromatin structure and transcription. The most well-characterized interaction is with Sox2, with which Oct3A forms a heterodimeric complex that co-occupies thousands of regulatory sites across the genome to synergistically activate genes essential for pluripotency and repress those that promote differentiation. nih.govnih.govelifesciences.org Nanog is another central pluripotency factor that forms complexes with Oct3A, often in conjunction with transcriptional repression machinery. biorxiv.orgresearchgate.net

Oct3A also recruits a variety of co-activator and co-repressor complexes to its target genes. Co-activators include histone acetyltransferases like p300/CBP and chromatin remodelers such as the esBAF (SWI/SNF) complex, which create a more open and transcriptionally permissive chromatin state. nih.govpreprints.orgresearchgate.net The Mediator complex is another crucial co-activator that bridges Oct3A/Sox2 and the general transcription machinery. nih.gov

Conversely, Oct3A associates with several transcriptional repression complexes. A notable example is the Nucleosome Remodeling and Deacetylase (NuRD) complex. nih.govresearchgate.net The association of Oct3A and Nanog with a specific form of this complex, termed NODE (Nanog and Oct4 associated deacetylase), which contains histone deacetylase (HDAC) activity, is thought to be involved in suppressing gene expression when Oct3A levels are high, thus contributing to the precise dosage requirement of Oct3A. nih.govresearchgate.net Other identified interactors include the zinc-finger protein Sall4, which activates Oct3A expression, and the orphan nuclear receptor Esrrb. northwestern.edued.ac.uknih.gov

Non-Transcriptional Interactors and Their Functional Implications

While the primary recognized role of Oct3A is as a transcription factor, emerging evidence reveals that it also engages in interactions outside of the nucleus that have non-transcriptional functions. A significant finding is the role of Oct3A in regulating the cell cycle. Research has demonstrated that Oct3A can form a complex with cyclin-Cdk1, the master regulator of mitosis. nih.gov

This interaction has a direct inhibitory effect on Cdk1 activation, thereby delaying entry into mitosis. nih.gov This function is independent of Oct3A's ability to bind DNA and regulate transcription. In the unique, rapid cell cycle of embryonic stem cells, which features a shortened G1 phase and dampened oscillations of cyclin-dependent kinase (Cdk) activity, this Oct3A-mediated inhibition of Cdk1 is proposed to serve as a crucial buffer. nih.gov It mitigates the risk of premature mitotic entry, which could otherwise lead to genomic instability. As ESCs differentiate, Oct3A levels decrease, and the somatic cell cycle pattern is established, removing the need for this specific inhibitory mechanism. nih.gov This discovery highlights an unexpected, non-transcriptional function for a canonical pluripotency factor in the fundamental process of cell division.

Post-Translational Modifications of this compound and Their Functional Implications

The activity, stability, and interaction network of the this compound are exquisitely regulated by a variety of post-translational modifications (PTMs). frontiersin.org These covalent modifications, including phosphorylation, acetylation, methylation, and ubiquitination, act as molecular switches that can rapidly and reversibly alter Oct3A's function in response to cellular signals, without changing the protein's expression level. researchgate.netphysiology.org PTMs can influence Oct3A's subcellular localization, its DNA-binding affinity, its interaction with partner proteins, and its protein stability, thereby providing multiple layers of control over the maintenance of pluripotency. nih.govnih.gov

Phosphorylation Events Modulating this compound Activity and DNA Binding

Phosphorylation is a key PTM that dynamically regulates Oct3A function. Mass spectrometry has identified numerous phosphorylation sites on the human this compound. pnas.orgnih.gov A critical cluster of phosphorylation sites lies within or near the DNA-binding domain. For example, phosphorylation of threonine 234 (T234) and serine 235 (S235), located in the homeobox region, negatively regulates Oct3A's transcriptional activity by directly interfering with its ability to bind to specific DNA sequences. nih.govnih.gov Mimicking constitutive phosphorylation at these sites reduces both transcriptional activation and cellular reprogramming efficiency. nih.gov The effects of phosphorylation at these sites appear to be additive, with the double modification causing a more profound disruption of DNA binding than single modifications. nih.gov

Signaling pathways, such as the FGF-ERK pathway, are directly linked to Oct3A phosphorylation. The ERK2 kinase can phosphorylate Oct3A in vitro, suggesting a mechanism by which extracellular signals can modulate the core pluripotency network. nih.gov Another identified phosphorylation site is serine 229 (S229), which is a target for protein kinase A (PKA). nih.gov Phosphorylation at this site is proposed to regulate the formation of specific Oct3A homodimer conformations on DNA, thereby influencing the activation of a distinct subset of target genes. plathlab.orgnih.gov In some cancer cells, Akt has been shown to phosphorylate Oct3A at T235, which paradoxically leads to the activation of Akt transcription in a positive feedback loop promoting cell survival. physiology.org

Acetylation, Methylation, and Ubiquitination of this compound

Beyond phosphorylation, other PTMs play vital roles in controlling Oct3A.

Ubiquitination is a primary mechanism for regulating this compound stability. The attachment of ubiquitin chains targets Oct3A for degradation by the proteasome, ensuring that its protein levels are kept within the narrow range required for pluripotency. The E3 ubiquitin ligase Wwp2 has been identified as a key enzyme that ubiquitinates Oct3A, thereby negatively regulating its protein levels. nih.gov Disruption of Wwp2-mediated ubiquitination by mutating the target lysine (B10760008) residues on Oct3A leads to increased protein stability and enhanced efficiency in somatic cell reprogramming. nih.govconsensus.app This process is linked to epigenetic regulation, as stabilized Oct3A can better activate the expression of histone methyltransferases like Ash2l. nih.gov

Acetylation of Oct3A is also linked to its activity. The histone acetyltransferase p300 can acetylate Oct3A, a modification that is facilitated by the Akt signaling pathway. nih.gov Conversely, the NAD-dependent deacetylase Sirt-1 can deacetylate Oct3A, suggesting a dynamic interplay of acetylation and deacetylation in regulating stem cell functions. nih.gov

Methylation primarily refers to the epigenetic control of the Oct4 gene locus through DNA methylation, which is a key mechanism for silencing its expression during differentiation. mdpi.com However, the this compound itself is also subject to modifications. While direct methylation of the this compound is less characterized than other PTMs, its interplay with histone methylation is critical. For instance, increased Oct3A stability through reduced ubiquitination promotes H3K4 methylation, an active chromatin mark, at target gene promoters. nih.gov

Sumoylation , the addition of a Small Ubiquitin-like Modifier (SUMO), has also been shown to modify Oct3A. Oct3A interacts with the SUMO-conjugating enzyme Ubc9 and is modified by SUMO-1 at lysine 118. nih.gov This modification is important for this compound stability and its ability to maintain the self-renewal capacity of ESCs. nih.gov

Table 2: Summary of Key Post-Translational Modifications of this compound

Modification Key Enzyme(s)/Regulator(s) Site(s) Functional Consequence Reference(s)
Phosphorylation ERK2, PKA, Akt T234, S235, S229 Negatively regulates DNA binding and transcriptional activity; modulates dimer formation. physiology.orgnih.govnih.govnih.gov
Ubiquitination Wwp2 (E3 Ligase) Multiple Lysine residues Targets Oct3A for proteasomal degradation, regulating protein stability. nih.govnih.gov
Acetylation p300 (HAT), Sirt-1 (Deacetylase) Not specified Regulates transcriptional activity. nih.gov
Sumoylation Ubc9 (E2 Enzyme) K118 Increases protein stability and self-renewal capacity. nih.gov

Other Post-Translational Modifications and this compound Fate

Beyond the well-documented roles of phosphorylation, ubiquitination, sumoylation, and methylation, a growing body of evidence indicates that other post-translational modifications (PTMs), notably acetylation and O-GlcNAcylation, play a crucial role in modulating the function and ultimate fate of the this compound. These modifications add another layer of complexity to the intricate regulatory network that governs Oct3A's pivotal role in pluripotency and cellular reprogramming.

Acetylation of Oct3A and Its Functional Consequences:

Acetylation, the addition of an acetyl group to lysine residues, is a key regulatory mechanism for many transcription factors. While research into Oct3A acetylation is ongoing, initial findings suggest its importance in fine-tuning Oct3A's activity. Researchers have indicated that acetylation of Oct3A can attenuate its transcriptional activity by potentially impairing the formation of the critical Oct3A/Sox2 heterodimer. nih.gov This suggests that the acetylation state of Oct3A could be a dynamic switch to modulate its target gene expression.

The interplay between acetylation and other PTMs is also a critical area of investigation. For instance, the deacetylase Sirt1 has been shown to negatively regulate the activity of p53, a key tumor suppressor. nih.gov In the context of embryonic stem cells (ESCs), Oct3A maintains pluripotency by inducing the expression of Sirt1, which in turn deacetylates and inactivates p53. nih.gov This highlights an indirect but significant role of acetylation in the Oct3A-mediated regulatory network.

O-GlcNAcylation: A Key Regulator of Oct3A Function:

O-GlcNAcylation, the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues, has emerged as a critical regulator of Oct3A. nih.gov This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). nih.gov The levels of O-GlcNAcylation are sensitive to nutrient availability, thus providing a direct link between cellular metabolism and the pluripotency network. nih.gov

Blocking O-GlcNAcylation has been shown to disrupt the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.gov The core reprogramming factors, including Oct3A and Sox2, are O-GlcNAcylated in ESCs, and this modification is rapidly removed upon differentiation. nih.gov

Specific Sites and Functional Impact of O-GlcNAcylation on Oct3A:

Mass spectrometry-based studies have been instrumental in identifying specific O-GlcNAcylation sites on Oct3A and elucidating their functional significance.

In mouse Oct3A , O-GlcNAcylation at threonine 228 (T228) is crucial for regulating its transcriptional activity. nih.gov A mutation at this site (T228A) reduces the ability of Oct3A to maintain ESC self-renewal and to reprogram somatic cells. nih.gov This modification is important for inducing the expression of several pluripotency-related genes, including Klf2, Klf5, Nr5a2, Tbx3, and Tcl1. nih.gov

In human Oct3A , the regulatory landscape of O-GlcNAcylation is more complex. Researchers have mapped 10 novel sites of O-GlcNAc attachment. nih.gov One of these sites, serine 236 (S236) , has been shown to be important for the transcriptional activation of Oct3A at promoters where it binds as a heterodimer with Sox2. nih.gov Interestingly, the mechanism of regulation by OGT in human Oct3A appears to be distinct from that in mouse Oct3A. nih.gov

The following interactive table summarizes the known O-GlcNAcylation sites on the this compound and their functional consequences.

SpeciesModification SiteEnzymeFunctional Consequence
MouseThreonine 228 (T228)OGTRegulates transcriptional activity; essential for inducing pluripotency-related genes and for maintaining ESC self-renewal and reprogramming. nih.gov
HumanSerine 236 (S236)OGTImportant for the transcriptional activation of the Oct3A/Sox2 heterodimer. nih.gov
Human10 novel sitesOGTThe precise functions of all sites are under investigation, but they are expected to fine-tune Oct3A function. nih.gov

Crosstalk Between O-GlcNAcylation and Other PTMs:

A fascinating aspect of Oct3A regulation is the crosstalk between different PTMs. Many of the identified O-GlcNAcylation sites on human Oct3A are located at or near residues that are also known to be phosphorylated. nih.gov This suggests a potential reciprocal relationship or interplay between these two modifications, where the presence of one may influence the addition or removal of the other. This dynamic interplay allows for a highly nuanced and rapid response to various cellular signals, ultimately dictating the fate of the this compound and the cell.

Iv. Cellular and Subcellular Dynamics of Oct3a Protein

Subcellular Localization and Trafficking of Oct3A Protein

The subcellular localization of Oct3A is crucial for its function as a transcription factor, primarily residing in the nucleus to regulate gene expression. However, its presence is not exclusively nuclear, with observations also noting cytoplasmic localization. uniroma2.it, wikipathways.org Studies have indicated that Oct3/4, encompassing the Oct3A isoform, is found in both the nucleus and the cytoplasm. uniroma2.it, wikipathways.org The protein exhibits a localization pattern described as diffuse and slightly punctate. uniroma2.it, wikipathways.org Within the nucleus, Oct3A has been shown to colocalize with MAPK8 and MAPK9. uniroma2.it, wikipathways.org The dynamic nature of Oct3A's localization suggests regulated trafficking between these cellular compartments.

The precise subcellular location of a protein is intrinsically linked to its function, and deviations in localization can be associated with various diseases. nih.gov, wikipedia.org While general methods for predicting protein subcellular localization from sequence data exist, experimental validation remains crucial to confirm predicted localizations. wikipedia.org, encyclopedia.pub

Nuclear-Cytoplasmic Shuttling Mechanisms of this compound

The movement of proteins between the nucleus and cytoplasm is a tightly regulated process mediated by nuclear transport receptors, including importins for nuclear import and exportins for nuclear export. ditki.com, nih.gov, frontiersin.org, researchgate.net This transport is largely dependent on the recognition of specific peptide motifs within the cargo proteins: nuclear localization signals (NLSs) for import and nuclear export signals (NESs) for export. ditki.com, nih.gov, nih.gov, frontiersin.org, researchgate.net The directionality and regulation of this transport are significantly influenced by the small GTPase Ran, which exists in a gradient across the nuclear envelope, with higher concentrations of Ran-GTP in the nucleus. ditki.com, nih.gov, nih.gov, nih.gov, um.edu.mo, researchgate.net, creative-diagnostics.com

Importins typically bind to NLS-containing proteins in the cytoplasm and release their cargo in the nucleus upon interaction with Ran-GTP. ditki.com, nih.gov, nih.gov, nih.gov, um.edu.mo Conversely, exportins bind to NES-containing proteins and Ran-GTP in the nucleus, releasing the cargo in the cytoplasm after Ran-GTP hydrolysis. ditki.com, nih.gov, nih.gov, nih.gov, um.edu.mo

Specific to Oct3A (Oct3/4), evidence suggests it is a nucleocytoplasmic shuttling protein. nih.gov Oct3 has been reported to possess two nuclear localization signals (NLSs), implying a mechanism for its import into the nucleus. escholarship.org, d-nb.info Furthermore, studies on Oct4 indicate it is exported from the nucleus, potentially through passive diffusion or CRM1-mediated export. nih.gov The addition of import or export signals can alter the nucleocytoplasmic localization of Oct4. nih.gov While mutant Oct4 proteins with biased localization can still maintain ES cell self-renewal, their potential for cellular reprogramming may be limited. nih.gov The N-terminal domain of Oct3 may play a role in preventing its nuclear localization. escholarship.org

Dynamic Relocalization of this compound in Cellular Processes

The subcellular localization of Oct3A is not static but undergoes dynamic changes in response to cellular cues and during specific biological processes, particularly during differentiation. The expression level of Oct3/4 is a critical determinant of cell fate, with precise quantitative levels governing self-renewal, differentiation into primitive endoderm and mesoderm, or dedifferentiation to trophectoderm. calis.edu.cn, researchgate.net This highlights a dynamic relocalization or change in effective concentration of Oct3A within the nucleus or cytoplasm that dictates the cellular outcome.

During differentiation, Oct3/4 expression is typically downregulated. calis.edu.cn, nih.gov, escholarship.org For instance, Oct-3, a stem cell marker, is detected in undifferentiated cells but its expression decreases upon neural induction. escholarship.org This change in expression levels implies a dynamic shift in the cellular pool of Oct3A as cells commit to specific lineages. The ability of Oct3/4 to regulate a wide array of downstream genes suggests that its dynamic localization and expression levels are key to orchestrating complex cellular transitions. ncpsb.org.cn, nih.gov

This compound Regulation of Cell Cycle Progression

Oct3A, as a core pluripotency factor, is intimately involved in regulating the cell cycle in stem cells. The cell cycle is a tightly controlled process involving a series of events that ensure proper cell division, regulated by checkpoints and key proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov, abcam.com, khanacademy.org, openstax.org

Research indicates a direct involvement of Oct3/4 in the regulation of cell proliferation. ncpsb.org.cn Genes downstream of Oct3/4 are enriched in categories related to cell proliferation. ncpsb.org.cn For example, repression of Tcl1, a target gene of Oct3/4, has been shown to suppress the proliferation of ES cells. ncpsb.org.cn In the context of cancer, Oct4 overexpression has been linked to increased cell proliferation, potentially through interactions with proteins like c-MYC. nih.gov

Oct3/4 also appears to influence cell cycle transitions. It can promote the phosphorylation of retinoblastoma protein (RB), a key event for the G1 phase transition, by downregulating protein phosphatase 1 (PP1) and upregulating CDK4/6-Cyclin D complexes in early and mid G1. creative-diagnostics.com At the G2/M phase, CDK1-Cyclin B can enhance Oct4 binding to promoters, suppressing the transcription of differentiation markers like CDX2. creative-diagnostics.com Conversely, Oct4 can inhibit CDK1 activation independently of its transcriptional activity. creative-diagnostics.com These findings suggest a multifaceted role for Oct3A in coordinating cell cycle progression in pluripotent and potentially cancer cells.

This compound Involvement in Apoptosis and Cell Survival Pathways

Oct3A contributes to the intricate balance between cell survival and apoptosis, particularly in the context of maintaining stem cell populations and potentially in cancer. Apoptosis, or programmed cell death, is a critical process for development and tissue homeostasis, regulated by both intrinsic and extrinsic signaling pathways. nih.gov, nih.gov

Oct3/4 has been implicated in the regulation of cell survival. uniroma2.it, researchgate.net It targets genes involved in the survival of ES cells. uniroma2.it The PI3K/AKT pathway, a key survival pathway that inhibits apoptosis, is relevant in this context. nih.gov, oncotarget.com The Oct3/4-Tcl1-Akt1 pathway has been mentioned in relation to Oct3/4 function. ncpsb.org.cn AKT1 is a downstream target of Oct4, and unphosphorylated Oct4 can repress AKT1 transcription in embryonal carcinoma cells. uniroma2.it Downregulation of OCT3 has been shown to decrease clone formation and invasion in cancer cells and reduce the expression of SOX2, TCL1, and AKT1, suggesting an inhibition of carcinogenesis potentially by blocking the TCL1/AKT1 pathway. ditki.com

Furthermore, Oct4 plays a role in promoting self-renewal in pluripotent cells by blocking differentiation signals. nih.gov In orchitis, OCT4 overexpression repressed inflammation, apoptotic cell death, and redox disorder, indicating an inhibitory effect on testicular inflammation and injury. frontiersin.org This protective effect was linked to the upregulation of CIP2A, a novel target of OCT4. frontiersin.org These findings suggest that Oct3A can influence cell survival through multiple pathways, including those involving AKT and CIP2A.

This compound Modulation of Cellular Proliferation and Differentiation

A defining characteristic of Oct3A is its pivotal role in modulating cellular proliferation and differentiation, particularly in pluripotent stem cells. Oct3/4 is essential for maintaining the undifferentiated state and self-renewal of ES cells. ncpsb.org.cn, uniroma2.it, calis.edu.cn, researchgate.net, uniroma2.it, nih.gov, google.com, unina.it, nih.gov, creative-diagnostics.com Its expression is largely restricted to pluripotent embryonic and germline cells. ncpsb.org.cn, uniroma2.it, nih.gov, unina.it, oup.com

The level of Oct3/4 expression precisely dictates cell fate. calis.edu.cn, researchgate.net, google.com A critical concentration is required for self-renewal. calis.edu.cn, researchgate.net, google.com Both increased and decreased levels can induce differentiation into distinct lineages. calis.edu.cn, researchgate.net, google.com Overexpression can lead to differentiation into primitive endoderm and mesoderm, while repression can induce differentiation into trophectoderm. ncpsb.org.cn, calis.edu.cn, researchgate.net, google.com

Oct3/4 exerts its control by regulating the expression of a large number of target genes, including other transcription factors and components of key signaling pathways. ncpsb.org.cn, uniroma2.it, nih.gov It forms a core transcriptional regulatory network with factors like Nanog and Sox2, collectively occupying and regulating the expression of numerous target genes important for pluripotency. creative-diagnostics.com The interaction between Oct3/4 and Sox2 is particularly significant, with synergistic activation of target genes containing composite Oct-Sox elements. calis.edu.cn, creative-diagnostics.com

During differentiation, the expression of Oct3/4 is downregulated, coinciding with the activation of lineage-specific differentiation programs. calis.edu.cn, nih.gov, unina.it, escholarship.org This inverse correlation underscores Oct3A's role as a gatekeeper of pluripotency, preventing differentiation until its expression is appropriately modulated. calis.edu.cn, unina.it

This compound's Role in Cell Adhesion and Migration

Beyond its established roles in pluripotency and differentiation, Oct3A has also been implicated in modulating cell adhesion and migration, processes critical for embryonic development, tissue morphogenesis, and disease progression, such as cancer metastasis.

Studies have linked Oct4 to the regulation of genes involved in cell adhesion and migration. Osteopontin (OPN), a secreted protein that influences cell adhesion and migration through interaction with integrins, is a target gene of Oct-4. nih.gov Oct-4 and OPN are coexpressed in the preimplantation embryo and during the differentiation of embryonal cell lines. nih.gov Oct-4 binds to an enhancer region within the OPN gene, and the expression of OPN is regulated by Oct-4 and Sox-2. nih.gov This regulatory axis suggests a mechanism by which Oct3A can influence cellular adhesive and migratory properties.

In the context of cancer, the co-expression of OCT4A and SPP1C (a splice variant of SPP1, the gene encoding Osteopontin) has been observed in aggressive cancer cell lines. d-nb.info The OCT4A/SPP1C axis may contribute to the enhanced aggressiveness of somatic cancers and correlate with cancer aggressiveness. nih.gov, d-nb.info Furthermore, ablation of OCT4-positive cells in lung adenocarcinoma cell lines led to a significant decrease in cell migration, providing direct evidence for Oct4's involvement in this process in cancer. d-nb.info

V. Developmental Roles and Stem Cell Biology Mediated by Oct3a Protein

Oct3A Protein Expression Patterns During Embryogenesis

Oct4 expression is dynamically regulated throughout early mammalian development. It is initially present as a maternal factor in the oocyte and remains active in embryonic cells during the preimplantation period. wikipedia.orgnih.govbiologists.com Zygotic expression of Oct4 is activated before the 8-cell stage, with increasing levels of both mRNA and protein. nih.gov In the morula stage, Oct4 expression is abundant and uniform across all cells. nih.gov

As the embryo progresses to the blastocyst stage, Oct4 expression becomes restricted to the cells of the inner cell mass (ICM), while it is downregulated in the differentiating trophectoderm (TE). nih.govnih.govbiologists.comoup.com This differential expression pattern is critical for the segregation of these two lineages. nih.govnih.govbiologists.comoup.com Following implantation, Oct4 expression is maintained in the epiblast, which gives rise to the embryo proper. nih.govbiologists.com Oct4 expression is subsequently downregulated as germ layers form, eventually becoming restricted to primordial germ cells in later developmental stages. biologists.comoup.com

Studies in different species, such as porcine and bovine, have shown variations in Oct4 expression patterns compared to mice, with Oct4 protein detected in both the ICM and trophectoderm in these species. oup.com This suggests species-specific differences in Oct4 regulation during early embryogenesis. oup.com

Function of this compound in Early Embryonic Development

Oct4 is essential for normal embryonic development, particularly in the early stages. cusabio.comwikipedia.orgnih.gov Mouse embryos lacking Oct4 fail to form a proper inner cell mass and instead differentiate entirely into trophectoderm, leading to embryonic lethality around the time of implantation. cusabio.comnih.govnih.gov This highlights Oct4's critical role in establishing and maintaining the pluripotent cell population. cusabio.comnih.govnih.gov

Oct4 functions by regulating the expression of a wide range of target genes involved in mammalian embryo development. cusabio.com It can act as both a transcriptional activator and repressor, controlling the balance between maintaining the undifferentiated state and initiating differentiation. cusabio.com The precise level of Oct4 expression is crucial; deviations can lead to aberrant differentiation outcomes. cusabio.com For instance, low Oct4 levels can cause differentiation into trophectoderm, while overexpression can lead to differentiation into primitive endoderm and mesoderm. cusabio.com

Oct4 interacts with other transcription factors, such as Sox2, to regulate gene expression in the early embryo. wikipedia.orgelifesciences.orgelifesciences.org Their cooperative function is important for activating pluripotency-related genes at the blastocyst stage. elifesciences.orgelifesciences.org The chromatin landscape and transcriptome undergo significant reorganization from the morula to the early ICM stages, a process partially driven by Oct4 and Sox2. elifesciences.org

This compound as a Determinant of Pluripotency and Self-Renewal in Stem Cells

Oct4 is a cornerstone of the transcriptional network that governs pluripotency and self-renewal in embryonic stem cells (ESCs). cusabio.comwikipedia.orgnih.govnih.govplos.orgmdpi.com It is widely used as a marker for undifferentiated stem cells. wikipedia.orgnih.gov Oct4, along with other core pluripotency factors like Nanog and Sox2, forms a regulatory network that maintains the stem cell state. cusabio.comnih.govmdpi.compnas.org

Oct4 maintains self-renewal and prevents differentiation by activating genes that promote pluripotency and repressing genes that drive differentiation. cusabio.comnih.govplos.org The precise level of Oct4 expression is critical for sustaining stem cell self-renewal. cusabio.comnih.govresearchgate.net Both insufficient and excessive levels of Oct4 can lead to the loss of pluripotency and differentiation into specific lineages. cusabio.comnih.govresearchgate.net

Oct4's role in maintaining pluripotency involves regulating chromatin structure and facilitating the expression of genes that keep the cell poised for differentiation in response to cues. plos.org It interacts with various protein complexes, including chromatin-modifying complexes, which are important for stem cell maintenance. sysu.edu.cn

Mechanisms By Which this compound Directs Cell Fate Decisions

Oct4 directs cell fate decisions through its function as a transcription factor, regulating target genes involved in various developmental pathways. cusabio.complos.orgresearchgate.net The concentration of Oct4 protein plays a critical role in determining cell fate. cusabio.comnih.govresearchgate.netnews-medical.net Small changes or fluctuations in Oct4 levels can bias differentiation outcomes. news-medical.netbiorxiv.org

High levels of Oct4 can make chromatin more accessible to differentiation factors, influencing the cell's trajectory. news-medical.netbiorxiv.org Studies have shown that elevated Oct4 levels can direct cells towards both neuronal and non-neuronal differentiated cell types. news-medical.net Conversely, low Oct4 levels may bias cells towards maintaining pluripotency or adopting a primitive endoderm fate. biorxiv.org

Oct4 interacts with other factors and signaling pathways to mediate its effects on cell fate. It regulates and interacts with pathways such as the BMP4 pathway to specify different developmental fates. researchgate.net High Oct4 levels can support self-renewal in the absence of BMP4 but specify mesendoderm in its presence. researchgate.net Low Oct4 levels can induce embryonic ectoderm differentiation without BMP4 but specify extraembryonic lineages with BMP4. researchgate.net

Temporal fluctuations in Oct4 protein levels, influenced by factors like inheritance during cell division, can predetermine cell fate choices. news-medical.netembopress.org This suggests that inherited factors binding tightly to chromatin may influence a cell's autonomous decision-making ability. embopress.org

This compound in Induced Pluripotent Stem Cell Reprogramming Methodologies

Oct4 is a key factor in the generation of induced pluripotent stem cells (iPSCs) from somatic cells. cusabio.comnih.govwikipedia.orgnih.gov It is one of the original "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc) used to reprogram fibroblasts into a pluripotent state. wikipedia.orgnih.gov

Oct4 is considered an indispensable core transcription factor in the reprogramming process. cusabio.com Its ectopic expression, often in combination with other factors, drives the cellular state transitions necessary to establish pluripotency. cusabio.comwikipedia.org While the combination of Yamanaka factors is conventional, Oct4 can sometimes be functionally replaced by other factors that can activate endogenous Oct4 expression. wikipedia.orgnih.govnih.gov However, Oct4 possesses unique features, including a specific linker region in its POU domain, that are crucial for its reprogramming activity and its ability to recruit key epigenetic players. hubrecht.eu

Precise control of Oct4 expression levels is necessary for efficient iPSC reprogramming. researchgate.net Overexpression of Oct4 during reprogramming can potentially lead to epigenetic changes that may affect the quality of the resulting iPSCs. wikipedia.org

This compound's Role in Specific Lineage Differentiation Pathways

While Oct4 is primarily known for maintaining pluripotency, it also plays a role in guiding differentiation towards specific lineages. plos.orgresearchgate.net The level and duration of Oct4 expression during differentiation can influence lineage specification. researchgate.net

Instead of being a general repressor of differentiation, Oct4, in conjunction with other factors like Nanog and Sox2, controls specific cell fates. researchgate.net For instance, upon differentiation, Oct4 and Nanog can promote the mesendoderm lineage, while Sox2 may drive neuroectoderm derivation. researchgate.net

Oct4 interacts with signaling pathways, such as the BMP4 pathway, to regulate the specification of different developmental lineages. researchgate.net The interplay between Oct4 levels and these pathways determines whether cells maintain self-renewal, differentiate into mesendoderm, embryonic ectoderm, or extraembryonic lineages. researchgate.net

Data Table: Key Roles of Oct4 in Development and Stem Cell Biology

RoleDescriptionAssociated Developmental Stage/Cell Type
Establishment of PluripotencyEssential for forming the inner cell mass in the blastocyst.Early Embryogenesis (Blastocyst Stage)
Maintenance of Pluripotency and Self-RenewalForms a core regulatory network with other factors to sustain the undifferentiated state of stem cells.Embryonic Stem Cells, Induced Pluripotent Stem Cells
Regulation of Gene ExpressionBinds to DNA motifs to activate or repress target genes involved in development and pluripotency.Various stages of Embryogenesis and Stem Cells
Cell Fate DeterminationPrecise expression levels and interactions with signaling pathways guide differentiation towards specific lineages.Early Embryogenesis, Stem Cell Differentiation
Somatic Cell ReprogrammingA key factor in converting somatic cells into induced pluripotent stem cells.Induced Pluripotent Stem Cell Generation
Prevention of Trophoblast DifferentiationProtects the pluripotent lineage from differentiating into trophectoderm.Early Embryogenesis (Blastocyst Stage)

Vi. Oct3a Protein in Tissue Homeostasis and Organogenesis

Oct3A Protein Contribution to Organ-Specific Development (e.g., Central Nervous System, Tooth)

Oct3A, or its equivalent N-Oct-3 in humans and Brn-2 in mice, is recognized as a master gene for central nervous system development researchgate.netresearchgate.netnih.gov. It is widely expressed in the developing mammalian central nervous system and is necessary for maintaining neural cell differentiation researchgate.netoup.com. The deletion of the Brn-2 gene in mice results in the loss of specific neuronal lineages in the endocrine hypothalamus and subsequent loss of the posterior pituitary gland oup.com. This highlights the essential role of Oct3A in the proper formation and differentiation of neural tissues.

In addition to its role in the central nervous system, Oct3/4 (including potentially the Oct3A isoform) has been implicated in tooth development. During mouse tooth morphogenesis, Oct3/4-positive cells increase in number, correlating with active cell proliferation. nih.gov. A shift in Oct3/4 localization from the nucleus to the cytoplasm is observed during cell differentiation stages, suggesting a crucial role in this process nih.gov. RNA interference (RNAi) knockdown of Oct3/4 has been shown to induce apoptosis and arrest tooth morphogenesis in mice, further emphasizing its importance in this developmental process nih.gov.

Research Findings:

Organ SystemOct3A/Oct3/4 RoleModel OrganismKey FindingsSource
Central Nervous SystemMaster gene for development; necessary for maintaining neural cell differentiation.Human, MouseDeletion of Brn-2 (mouse equivalent) leads to loss of specific neuronal lineages and posterior pituitary gland. oup.com researchgate.netresearchgate.netnih.govoup.com
ToothInvolved in morphogenesis, cell proliferation, and differentiation.MouseIncreased Oct3/4-positive cells during morphogenesis; cytoplasmic shift during differentiation; knockdown induces apoptosis and arrests development. nih.gov nih.gov

Vii. Mechanistic Contributions of Oct3a Protein in Pathophysiological Processes

Oct3A Protein Dysregulation in Neoplastic Transformation and Tumorigenesis

Dysregulation of OCT4A protein expression is frequently observed in various cancers and is strongly associated with neoplastic transformation and tumor progression nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netcusabio.com. Elevated OCT4 expression has been noted in more aggressive tumors, while its reduction is linked to decreased tumor potential frontiersin.org. Studies have shown a correlation between high OCT4 expression, particularly in conjunction with other core pluripotency factors, and pancreatic carcinogenesis frontiersin.org. Conversely, silencing of OCT4 can lead to reduced proliferation, migration, invasion, and chemoresistance in cancer cells frontiersin.org. OCT4 is considered a valuable marker of tumorigenesis and can act as a molecular switch controlling cancer stem cell fate nih.gov.

This compound as a Driver of Cancer Stem Cell Phenotypes

The OCT4A protein plays a crucial role in maintaining the characteristics of cancer stem cells (CSCs), a subpopulation of cancer cells believed to drive tumor initiation, progression, metastasis, and treatment resistance nih.govfrontiersin.orgnih.govijstemcell.comnih.govoatext.comoatext.com. Similar to its function in ESCs, OCT4A contributes to the self-renewal capacity and undifferentiated state of CSCs wikipedia.orgresearchgate.netptglab.comptglab.comnih.govnih.govcreative-diagnostics.comcusabio.comnih.govoatext.commedsci.org. Aberrant expression of OCT4 isoforms, particularly OCT4A, is considered to play a vital role in tumor transformation, tumorigenesis, and metastasis nih.gov. OCT4 expression is essential for maintaining the stem-like characteristics of certain lung cancer cells cusabio.com. Increased OCT4 expression has also been correlated with treatment resistance in various cancers, including resistance to docetaxel, mitoxantrone, cisplatin, and radiation frontiersin.org.

Molecular Pathways Implicated in this compound-Driven Oncogenesis

OCT4A protein influences oncogenesis through interactions with various molecular pathways and protein partners. It can form complexes with other proteins like SOX2, NANOG, and KLF4 to regulate CSC proliferation and self-renewal nih.govijstemcell.com. For instance, the OCT4/SOX2/KLF4 complex can bind to the Nanog promoter to induce its transcriptional activity, thereby regulating stem cell-like characteristics nih.gov. OCT4 is reported to maintain the survival of cancer stem-like cells partly by inhibiting apoptosis via the OCT4/TCL1/AKT1 pathway nih.gov.

Several signaling pathways are implicated in regulating OCT4 expression and function in CSCs. The Hedgehog signaling pathway can up-regulate OCT4 expression, promoting CSC metastasis and self-renewal nih.govijstemcell.com. The Notch signaling pathway also promotes OCT4 expression, contributing to the occurrence of lung and pancreatic CSCs nih.govijstemcell.com. The c-Met signaling pathway has been shown to up-regulate OCT4 expression, enhancing the self-renewal and metastasis of glioblastoma stem cells nih.govijstemcell.com. OCT4 also induces the production of IL-24 through the STAT3 and NF-κB signaling pathways, which can confer radiotherapy resistance to breast cancer cells nih.govijstemcell.com. The JAK2/STAT3 signaling pathway, activated by CCL21/CCR7 interaction, increases the expression of pluripotency factors like OCT4, enhancing invasion, migration, and tumorsphere formation in oral squamous cell carcinoma nih.govijstemcell.comresearchgate.net.

Post-translational modifications also regulate OCT4 activity. Acetylation of OCT4 can attenuate its transcriptional activity by impairing OCT4/SOX2 heterodimer formation nih.govijstemcell.com. SUMOylation of OCT4 can enhance its protein stability, transactivation function, and DNA binding nih.govijstemcell.com. O-linked β-N-acetylglucosamine (O-GlcNAc) modification on OCT4 can boost its transcription and induce pluripotency genes nih.govijstemcell.com.

This compound in Developmental Disorders: Underlying Molecular Mechanisms

OCT4 (POU5F1) is a master regulator critical for early embryonic development and the establishment and maintenance of pluripotency in the inner cell mass of blastocysts wikipedia.orgptglab.comptglab.comnih.govresearchgate.netrcsb.orgcusabio.comnih.gov. Its expression levels must be precisely regulated; both too much and too little can lead to differentiation defects wikipedia.orgcusabio.com. Mouse embryos deficient in OCT4 fail to form the inner cell mass, lose pluripotency, and differentiate into trophectoderm, leading to developmental arrest wikipedia.orgcusabio.comnih.gov. This highlights the essential role of OCT4 in proper developmental progression.

Dysregulation of transcription factors, including OCT4, is associated with developmental disorders d-nb.infonih.gov. While direct causal links between specific developmental disorders and OCT4A dysregulation are complex and involve intricate genetic and epigenetic factors, the fundamental role of OCT4A in orchestrating cell fate decisions during embryogenesis suggests that aberrant expression or function could contribute to developmental abnormalities. The precise mechanisms by which OCT4A dysregulation leads to specific developmental disorders are an area of ongoing research.

It is important to note that N-Oct-3, a different POU domain transcription factor (human equivalent of mouse Brn-2), is involved in central nervous system development, and its deletion in mice leads to the loss of specific neuronal lineages and subsequent developmental defects nih.govresearchgate.net. However, this is distinct from the role of OCT4A (POU5F1).

This compound's Implication in Chronic Inflammatory States and Immune Responses

Research suggests a complex interplay between OCT4 protein and inflammatory and immune responses. Studies have shown that OCT4 can have an anti-inflammatory effect in certain contexts. Overexpression of OCT4 repressed lipopolysaccharide (LPS)-induced inflammation, apoptosis, and redox disorder in testicular cells, involving the Keap1-Nrf2-HO-1 signaling pathway nih.govfrontiersin.org. This indicates a potential protective role for OCT4 against inflammation-induced damage in these cells.

Furthermore, OCT4 upregulation in human adipose tissue-derived mesenchymal stem cells has been shown to reduce the expression of pro-inflammatory cytokines, suggesting an anti-inflammatory capacity in this cell type as well nih.gov. While OCT4 expression was found to be increased in inflamed ulcerative colitis-associated colorectal cancer, the precise mechanistic contribution of OCT4 to the inflammatory state in this context requires further investigation nih.gov. The relationship between OCT4 and inflammation appears context-dependent and may involve intricate regulatory networks.

This compound Involvement in Fibrotic Processes at a Molecular Level

Direct and detailed molecular mechanisms linking OCT4A protein specifically to fibrotic processes are not extensively described in the provided search results. However, some connections can be inferred through OCT4's role in cell fate determination and differentiation, processes relevant to fibrosis.

Fibrosis is characterized by the excessive accumulation of extracellular matrix, often involving the differentiation of fibroblasts into activated myofibroblasts. OCT4 is a key regulator of cell differentiation, and its presence is associated with an undifferentiated state wikipedia.orgptglab.comptglab.comnih.govcusabio.com. While maintaining pluripotency, OCT4 represses genes involved in differentiation frontiersin.org. During normal development, the downregulation of OCT4 is necessary for cells to differentiate into various lineages wikipedia.orgnih.govcusabio.com.

One study linked OCT4 to cell reprogramming at the origin of cardiac valve development and calcification, a process involving myofibroblast differentiation and extracellular matrix remodeling nih.gov. This study found that OCT4 was re-expressed in adult valve interstitial cells during an NFκB-dependent inflammatory process, and this re-expression was associated with the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT)/endothelial-to-mesenchymal transition (EndMT) and osteoblast cell fate, including SOX9, RUNX1, and SP7 (OSTERIX) nih.gov. OCT4 occupied regulatory regions of these genes, suggesting a role in driving the cellular changes that contribute to calcification and potentially fibrotic remodeling in this context nih.gov. This suggests that aberrant re-expression of OCT4 in adult tissues undergoing chronic inflammation could potentially contribute to pathological differentiation pathways that involve myofibroblast activation and matrix deposition, characteristic of fibrosis.

Another context where fibrosis is mentioned alongside OCT4 is in congenital peribronchial myofibroblastic tumors, which can show features of maturation and fibrosis researchgate.net. While these tumors involve myofibroblasts, the specific mechanistic contribution of OCT4A to the fibrotic aspect within these tumors is not detailed in the provided information researchgate.net. Similarly, organizing alveolitis and fibrosis have been noted in the context of graft-versus-host disease (GVHD), but a direct molecular link to OCT4 was not elaborated upon nih.gov.

Therefore, while a direct pro-fibrotic role for OCT4A is not definitively established in the provided data, its fundamental function in regulating cell differentiation and its potential aberrant re-expression in pathological conditions involving chronic inflammation and mesenchymal cell activation suggest a possible indirect involvement in fibrotic processes by influencing cell fate decisions towards a myofibroblast phenotype.

Viii. Advanced Methodologies for Studying Oct3a Protein

Genomic Editing Technologies for Oct3A Protein (e.g., CRISPR/Cas9 applications)

Genomic editing technologies, particularly the CRISPR/Cas9 system, offer powerful tools for precisely modifying the gene encoding Oct3A (POU5F1) to study its function. CRISPR-Cas9 allows scientists to add, remove, or alter genetic material at specific locations in the genome uniprot.org. The system utilizes a guide RNA (gRNA) to direct the Cas9 enzyme to a target DNA sequence, where Cas9 creates a double-stranded break nih.govnih.gov.

This technology can be applied to the POU5F1 gene to create knockout models, where the gene is inactivated to observe the resulting phenotypic effects on cell pluripotency, differentiation, or tumorigenesis. Alternatively, knock-in strategies can be used to introduce specific mutations into the POU5F1 gene to study the impact of altered protein sequences on Oct3A function, localization, or interactions. CRISPR/Cas9 can also be used to insert reporter genes to track Oct3A expression or to tag the endogenous protein for visualization or purification proteinatlas.orguniprot.org. While direct studies using CRISPR/Cas9 specifically on the OTF3 gene encoding Oct3A were not explicitly detailed in the provided search results, the general principles and applications of CRISPR/Cas9 technology are directly applicable to manipulating this gene for research purposes.

Genomic Editing TechnologyApplication for Oct3A Research
CRISPR/Cas9Gene knockout, knock-in of mutations or reporter genes, tagging

Proteomic Approaches for Identifying this compound Interactomes and Modifications

Proteomic approaches are essential for a comprehensive understanding of this compound function, including its interactions with other proteins (interactome) and its post-translational modifications (PTMs). These modifications, such as phosphorylation, glycosylation, and acetylation, can significantly influence protein activity, localization, and stability.

Methods like co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) are widely used to identify proteins that physically bind to Oct3A. Affinity purification coupled with MS (AP-MS) and proximity labeling techniques (e.g., BioID, TurboID, APEX) can also reveal transient or weak interactions within the cellular environment. Quantitative proteomic methods, such as Stable Isotope Labeling by Amino Acid in Cell Culture (SILAC), allow for the comparison of this compound levels and PTMs across different cellular states or conditions. Studies on related proteins like Oct4 have shown interactions with factors such as SOX2, which are crucial for cooperative DNA binding and maintaining pluripotency. The purification of full-length N Oct-3 protein has been reported to facilitate structural and proteomic investigations. Analyzing the Oct3A interactome and PTMs provides insights into the signaling pathways and protein complexes in which Oct3A participates, shedding light on its regulatory mechanisms and diverse biological roles.

Proteomic ApproachApplication for Oct3A Research
Co-immunoprecipitation (Co-IP)Identification of physically interacting proteins
Affinity Purification MS (AP-MS)Identification of protein interaction partners
Proximity Labeling (BioID, etc.)Identification of transient or weak protein interactions
Mass Spectrometry (MS)Protein identification, quantification, and analysis of post-translational modifications (PTMs)
Quantitative Proteomics (e.g., SILAC)Comparison of protein levels and PTMs across different conditions

Advanced Imaging Techniques for Visualizing this compound Dynamics and Localization

Advanced imaging techniques are critical for visualizing the spatial distribution and dynamic behavior of this compound within cells. Immunofluorescence staining, a common technique, uses antibodies to label Oct3A, allowing its localization within different cellular compartments to be observed using fluorescence microscopy. Studies have shown nuclear localization of Oct4 protein in various cell types, including amniotic fluid cells and cancer stem-like cells.

Beyond conventional fluorescence microscopy, super-resolution microscopy (SRM) techniques, such as Single Molecule Localization Microscopy (SMLM), offer resolutions below the diffraction limit of light, enabling the visualization of protein complexes and their organization at the nanoscale. While specific applications of SMLM to Oct3A were not detailed, these techniques could be used to study the precise localization of Oct3A within the nucleus, its association with chromatin or nuclear structures, and its dynamic movements during processes like DNA binding or transcriptional regulation. Live-cell imaging, using fluorescent protein tags fused to Oct3A, can provide information about its real-time dynamics, diffusion rates, and interactions within living cells.

Advanced Imaging TechniqueApplication for Oct3A Research
Immunofluorescence StainingVisualization of Oct3A localization within cells
Super-Resolution Microscopy (SRM)High-resolution visualization of Oct3A organization and potential interactions at nanoscale
Live-Cell ImagingStudy of Oct3A real-time dynamics, diffusion, and interactions in living cells (with fluorescent tags)

Computational and Systems Biology Modeling of this compound Networks and Regulation

Computational and systems biology approaches play a vital role in integrating experimental data to model the complex networks and regulatory mechanisms involving this compound. These methods can analyze large datasets from genomics, transcriptomics, and proteomics to infer gene regulatory networks and protein interaction networks where Oct3A is a node.

Computational modeling can simulate the behavior of these networks under different conditions, helping to predict the impact of changes in Oct3A expression or activity on cellular outcomes. In silico methods, such as molecular modeling and dynamics simulations, can be used to study the structure of Oct3A, its interaction with DNA, and its binding to other proteins. These models can provide insights into the molecular mechanisms underlying Oct3A function and guide the design of further experiments. Systems biology approaches aim for a holistic understanding of biological systems by developing models that capture the dynamics and interactions of multiple components, allowing researchers to explore how Oct3A fits into larger cellular processes and how its regulation is integrated with other signaling pathways.

Computational/Systems Biology ApproachApplication for Oct3A Research
Gene Regulatory Network AnalysisInferring transcriptional targets and regulators of Oct3A
Protein Interaction Network AnalysisMapping the Oct3A interactome and identifying key protein partners
Computational Modeling (e.g., ODEs)Simulating the dynamics of networks involving Oct3A and predicting system behavior
In Silico Structural AnalysisStudying this compound structure, DNA binding, and protein-protein interactions through simulation
Systems Biology ModelingIntegrating multi-omics data to understand Oct3A's role in larger cellular systems

In Vitro and Ex Vivo Model Systems for this compound Research

A variety of in vitro and ex vivo model systems are utilized to study this compound function in controlled environments. In vitro systems include cell lines, such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), where Oct3A is highly expressed and plays a critical role in maintaining pluripotency. Cancer cell lines that express Oct3A or related isoforms are also used to investigate its role in tumorigenesis. These cell culture systems allow for genetic manipulation, treatment with signaling molecules, and real-time observation of cellular processes influenced by Oct3A.

Ex vivo models involve the use of tissues or cells isolated from organisms, such as primary cells or tissue explants. These systems can provide a more physiologically relevant context compared to immortalized cell lines. For example, studies on human blastomeres have investigated Oct4 expression during early embryonic development. Research using mesenchymal stem cells has also explored their differentiation potential and the role of factors like Oct3A. These in vitro and ex vivo models are indispensable for dissecting the specific functions of Oct3A and evaluating the effects of experimental interventions.

Model SystemApplication for Oct3A Research
Embryonic Stem Cells (ESCs)Studying Oct3A's role in pluripotency and differentiation
Induced Pluripotent Stem Cells (iPSCs)Studying Oct3A's role in pluripotency and reprogramming
Cancer Cell LinesInvestigating Oct3A's involvement in cancer development and progression
Primary CellsStudying Oct3A function in a more physiologically relevant context
Tissue ExplantsAnalyzing Oct3A expression and function within tissue architecture (ex vivo)
Human Blastomeres (ex vivo)Studying Oct3A expression during early embryonic development

Ix. Future Directions and Unresolved Questions in Oct3a Protein Research

Elucidating Novel Oct3A Protein Functions and Mechanisms

While Oct3A (also known as Oct4A, a major isoform of POU5F1) is well-established for its critical role in maintaining pluripotency in embryonic stem cells, its full spectrum of functions and the intricate mechanisms governing its activity are still being uncovered. Novel functions of Oct proteins are continuously being identified. nih.gov Oct3A acts as both a transcriptional activator and repressor, binding to specific DNA sequences to regulate gene expression. miltenyibiotec.comontosight.ai Future research needs to delve deeper into identifying the complete set of target genes regulated by Oct3A in various cellular contexts beyond pluripotency, such as in different developmental stages and disease states like cancer, where aberrant expression is observed. imrpress.comspandidos-publications.com Understanding how Oct3A interacts with other transcription factors and cofactors to exert its precise regulatory effects is another crucial area. nih.govoup.com These interactions can lead to cooperative or mutually exclusive DNA binding and influence the recruitment of factors that activate or inhibit gene expression. nih.gov Post-translational modifications (PTMs) like phosphorylation, O-GlcNAcylation, SUMOylation, and ubiquitylation are known to modulate the stability, DNA binding properties, and cofactor association of Oct proteins, including Oct1 and Oct4. researchgate.net Further research is needed to fully map the PTMs of Oct3A and understand how they dynamically regulate its function in different cellular states.

Addressing this compound Isoform-Specific Roles and Redundancies

The POU5F1 gene, which encodes Oct3A, generates multiple transcripts through alternative splicing, leading to different protein isoforms, including Oct3A and Oct3B. ontosight.aisinobiological.comoup.com These isoforms have distinct functions and expression patterns. ontosight.ai Oct3A is primarily associated with the maintenance of pluripotency in embryonic stem cells, localizing to the nucleus and binding to Oct3/4-regulated promoters. miltenyibiotec.comontosight.ai In contrast, Oct3B is expressed in a wider range of cell types and is involved in regulating cell growth and differentiation. ontosight.ai The existence of multiple isoforms, some with potentially different or even opposing roles, complicates the study of specific Oct protein functions. nih.govimrpress.com Furthermore, pseudogenes or pseudotranscripts exist for some Oct factors, necessitating careful verification of the specific transcripts and isoforms being studied in a particular tissue or disease. nih.govimrpress.com Future research should focus on developing more precise methods to specifically study the function of individual Oct3A isoforms and to understand the extent of functional redundancy or unique roles among them. This is particularly important in the context of diseases where specific isoforms might be aberrantly expressed. spandidos-publications.com The different intracellular distributions observed for Oct3A and Oct3B in human blastocysts also suggest potential differences in function that warrant further investigation. nih.gov

High-Throughput Screening Approaches for Modulators of this compound Pathways

Identifying molecules that can modulate this compound activity or its downstream pathways holds significant therapeutic potential, particularly in regenerative medicine and cancer therapy. High-throughput screening (HTS) approaches are valuable tools for this purpose. While HTS has been widely used for enzymes and receptors, developing screens for protein-protein interactions, which are crucial for Oct3A function, has been more challenging. nih.gov However, emerging technologies like photonic crystal biosensors and other complementary techniques are facilitating the development of HTS for modulators of protein-protein interactions. nih.gov Future directions include establishing robust HTS assays specifically designed to identify small molecules or other compounds that can influence Oct3A's DNA binding, interaction with cofactors, or its impact on target gene expression. Such screens could help identify novel therapeutic candidates for conditions where modulating Oct3A activity is desirable. For example, HTS has been successfully used to identify inhibitors of the organic cation transporter 3 (OCT3), highlighting the potential of this approach for targeting transporter proteins. nih.gov Applying similar strategies to Oct3A could yield valuable insights and potential therapeutic leads.

Integration of this compound Research into Broader Biological Contexts

Understanding Oct3A's role requires integrating research findings into broader biological contexts, including its interplay with other signaling pathways and its contribution to complex cellular processes and diseases. Oct3/4 directly regulates genes involved in various cellular signaling pathways, such as enzyme-linked receptor protein signaling and Wnt receptor signaling pathways. nih.gov It also regulates genes involved in system development, including nervous system development, angiogenesis, and lung development. nih.gov Future research should aim to integrate Oct3A studies with systems biology approaches to build comprehensive models of the regulatory networks in which it participates. This includes understanding how Oct3A interacts with and is influenced by other key pluripotency factors like Nanog and Sox2, with which it cooperatively binds DNA. researchgate.netplos.org Furthermore, investigating the role of Oct3A in the context of epigenetic modifications, such as DNA methylation and histone modifications, is crucial, as these play significant roles in regulating gene expression and cell fate. d-nb.info Exploring Oct3A's involvement in the dynamic chromatin landscape and its potential role as a pioneer transcription factor that can access and open condensed chromatin is another important area. researchgate.net Integrating Oct3A research into the study of various diseases, including different types of cancer where its aberrant expression is noted, is essential for understanding disease mechanisms and identifying potential therapeutic targets. spandidos-publications.com

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect Oct3A expression in human tissues?

  • Methodological Answer : Oct3A detection typically employs reverse-transcription PCR (RT-PCR) with isoform-specific primers designed to distinguish Oct3A from its alternatively spliced variant, Oct3B. For example, primers targeting exon 1 (unique to Oct3A) and exon 3 (shared with Oct3B) can amplify a 360-amino-acid product specific to Oct3A . Immunohistochemistry using antibodies validated against the N-terminal region of Oct3A (absent in Oct3B) is also critical to avoid cross-reactivity .

Q. How do researchers address the low baseline expression of Oct3A in adult tissues?

  • Methodological Answer : Due to its low expression, nested PCR or quantitative PCR (qPCR) with high-sensitivity probes (e.g., TaqMan) is recommended. Normalization to housekeeping genes (e.g., GAPDH) and inclusion of positive controls (e.g., pancreatic islet cells, where Oct3A is moderately expressed) are essential to validate results .

Advanced Research Questions

Q. How can experimental design mitigate confounding effects from Oct3/4 pseudogenes in cancer studies?

  • Methodological Answer : Pseudogenes (e.g., OCT4-pg1) often share sequence homology with Oct3A, leading to false positives. Researchers should:

  • Use intron-spanning primers to avoid amplifying pseudogene-derived cDNA .
  • Validate findings with siRNA knockdown of Oct3A followed by functional assays (e.g., luciferase reporters for transcriptional activity) .
  • Perform Southern blotting to distinguish genomic pseudogenes from true Oct3A transcripts .

Q. What strategies resolve contradictions in Oct3A’s role in tissue-specific gene regulation?

  • Methodological Answer : Discrepancies often arise from isoform-specific effects. To address this:

  • Use isoform-selective inhibitors (e.g., small molecules targeting the Oct3A POU domain) in luciferase assays to isolate its regulatory role .
  • Perform chromatin immunoprecipitation (ChIP) with antibodies specific to Oct3A (not Oct3B) to identify direct transcriptional targets .
  • Compare results across tissue-specific knockout models to assess context-dependent functions .

Q. How can researchers distinguish Oct3A’s transcriptional activity from other POU-domain proteins (e.g., Oct1) in gene regulation studies?

  • Methodological Answer :

  • Use competitive DNA-binding assays with fluorescently labeled Octamer motifs (ATGCAAAT) to measure binding affinity differences between Oct3A and Oct1 .
  • Employ CRISPR-Cas9-mediated knockout of OCT1 or OCT3A in cell lines to isolate their individual contributions to gene expression (e.g., Cdx-2 activation) .

Data Analysis & Technical Challenges

Q. What bioinformatics tools are recommended for analyzing Oct3A’s evolutionary conservation and domain structure?

  • Methodological Answer :

  • Use Phyre2 or SWISS-MODEL for homology modeling of the Oct3A POU domain, leveraging its 87% sequence identity with mouse Oct3 .
  • For evolutionary analysis, BLAST-P against the NCBI non-redundant database can identify conserved residues critical for DNA binding .

Q. How should researchers interpret low Oct3A expression in cancer vs. normal tissues?

  • Methodological Answer :

  • Perform meta-analysis of RNA-seq datasets (e.g., TCGA) with stringent thresholds (e.g., FPKM ≥1) to filter noise.
  • Cross-validate with immunoblotting using tissues preserved in RNAlater to prevent RNA degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.